molecular formula C18H15NO3 B7759426 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid CAS No. 5936-79-8

2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid

Cat. No.: B7759426
CAS No.: 5936-79-8
M. Wt: 293.3 g/mol
InChI Key: KFYRNTCJRHILBJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid is a quinoline derivative with a methoxy group at the 4-position of the phenyl ring and a methyl group at the 6-position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid typically involves the following steps:

  • Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Introduction of the Methoxy Group: The methoxy group can be introduced via electrophilic aromatic substitution, using methanol and a strong acid catalyst.

  • Methylation at the 6-Position: The methyl group at the 6-position can be introduced using a Friedel-Crafts alkylation reaction with methyl chloride and aluminum chloride as a catalyst.

  • Carboxylation at the 4-Position: The carboxylic acid group can be introduced through a Sandmeyer reaction, followed by hydrolysis.

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, improved catalysts, and efficient separation techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the quinoline core to quinone derivatives.

  • Reduction: Reduction reactions can reduce the quinoline core to hydroquinoline derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

  • Substitution: Common reagents include halogens, alkyl halides, and acyl chlorides.

Major Products Formed:

  • Oxidation: Quinone derivatives, such as 2-(4-Methoxyphenyl)-6-methylquinoline-4,5-dione.

  • Reduction: Hydroquinoline derivatives, such as this compound hydrazide.

  • Substitution: Various substituted quinoline derivatives, depending on the reagents used.

Scientific Research Applications

2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antibacterial, and anticancer agent.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Quinoline

  • Isoquinoline

  • Quinone

  • 2-(4-Methoxyphenyl)ethanol

  • 4-Methoxyphenylacetic acid

This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications. Its versatility and potential for further research make it an exciting area of study.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-11-3-8-16-14(9-11)15(18(20)21)10-17(19-16)12-4-6-13(22-2)7-5-12/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYRNTCJRHILBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974776
Record name 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116734-22-6, 5936-79-8
Record name 2-(4-Methoxyphenyl)-6-methyl-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116734-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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